N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-sulfanylpropanamide
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Overview
Description
2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan is a fluorescent thiol compound with the molecular formula C23H17NO6S and a molecular weight of 435.45 g/mol . This compound is primarily used in research settings due to its fluorescent properties, which make it useful in various biochemical and analytical applications .
Preparation Methods
The synthesis of 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan typically involves the reaction of fluorescein derivatives with mercaptoethylamine under specific conditions. The reaction is usually carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure solubility and proper reaction kinetics
Chemical Reactions Analysis
2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced back to its thiol form from disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions are disulfides and thioethers .
Scientific Research Applications
2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in labeling proteins and nucleic acids for fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan involves its ability to fluoresce when exposed to specific wavelengths of light. The compound absorbs light at a wavelength of 492 nm and emits light at 515 nm . This fluorescence property is exploited in various assays to detect and quantify the presence of specific molecules. The molecular targets and pathways involved are primarily related to its interaction with biomolecules like proteins and nucleic acids .
Comparison with Similar Compounds
2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan is unique due to its specific fluorescent properties and thiol group, which allows it to participate in various chemical reactions. Similar compounds include:
Fluorescein isothiocyanate (FITC): Another fluorescent compound used for labeling biomolecules.
Rhodamine derivatives: Fluorescent compounds with different excitation and emission wavelengths.
Alexa Fluor dyes: A series of fluorescent dyes with varying properties for different applications.
These compounds differ in their chemical structures, fluorescent properties, and specific applications, making 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan a unique and valuable tool in scientific research.
Properties
Molecular Formula |
C23H17NO6S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-sulfanylpropanamide |
InChI |
InChI=1S/C23H17NO6S/c25-13-2-5-17-19(10-13)29-20-11-14(26)3-6-18(20)23(17)16-4-1-12(24-21(27)7-8-31)9-15(16)22(28)30-23/h1-6,9-11,25-26,31H,7-8H2,(H,24,27) |
InChI Key |
VFSVPZQIICQYFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CCS)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Origin of Product |
United States |
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